molecular formula C20H19N3O4S2 B3018620 N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide CAS No. 864974-72-1

N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide

Cat. No.: B3018620
CAS No.: 864974-72-1
M. Wt: 429.51
InChI Key: AOIFWAKXGDGOQL-UHFFFAOYSA-N
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Description

N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a benzamido group at the 2-position and an N-methylcarboxamide at the 3-position. The compound’s molecular formula is C₁₉H₂₀N₃O₄S₂ (MW: 418.5 g/mol), with key functional groups including a thiophene core, carboxamide, and sulfonamide moieties. Its synthesis likely involves multi-step reactions, such as sulfonylation of aniline precursors and amide coupling, analogous to methods described for related compounds .

Properties

IUPAC Name

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-21-19(25)17-12-13-28-20(17)22-18(24)14-8-10-16(11-9-14)29(26,27)23(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIFWAKXGDGOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the benzamido group and the sulfamoyl group. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

    Coupling Reactions: Such as Suzuki–Miyaura coupling, which can form carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a signaling pathway.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene Carboxamide Derivatives

(a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure: Features a nitro group (-NO₂) on the phenyl ring instead of a sulfamoyl group.
  • Molecular Weight : 248.26 g/mol (C₁₁H₈N₂O₃S).
  • Key Differences: The nitro group is strongly electron-withdrawing, increasing polarity compared to the methyl(phenyl)sulfamoyl group in the target compound. Crystal structure analysis reveals dihedral angles of 13.53°–16.07° between aromatic rings, influencing molecular conformation . Reported genotoxicity in bacterial and mammalian cells, contrasting with uncharacterized activity for the target compound .
(b) 2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide ()
  • Structure: Includes an imino group (=NH) and bulky substituents (isopropyl, 4-methyl).
(c) 2-{4-[Bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ()
  • Structure: Cyclopenta-fused thiophene with a bis(2-cyanoethyl)sulfamoyl group.
  • Molecular Weight : 592.57 g/mol.

Sulfonamide-Containing Analogs

(a) Triazole Derivatives with Sulfonyl Groups ()
  • Structure : 1,2,4-Triazole-3-thiones with para-substituted sulfonylbenzene groups.
  • Key Observations: IR spectra confirm C=S (1243–1258 cm⁻¹) and absence of C=O in triazole tautomers, contrasting with the target compound’s stable carboxamide (C=O at ~1660–1680 cm⁻¹) . Tautomerism (thione vs. thiol forms) influences reactivity, whereas the target compound’s sulfonamide group is non-tautomeric .
(b) N-Methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide ()
  • Structure : Pyridine-based carboxamide with a morpholine-substituted phenyl group.
  • Molecular Weight: 375.45 g/mol (C₁₉H₂₁NO₅S).
  • Key Differences :
    • The pyridine core and methylsulfanyl group alter electronic properties compared to thiophene-based analogs.

Physicochemical and Spectroscopic Properties

IR and NMR Spectral Data

Compound C=O Stretch (cm⁻¹) S=O/S=C Stretch (cm⁻¹) NH Stretch (cm⁻¹)
Target Compound 1660–1680 1240–1255 (S=O) 3150–3319
Triazole Derivatives () Absent 1243–1258 (C=S) 3278–3414
N-(2-Nitrophenyl)thiophene-2-carboxamide ~1660
  • The target compound’s IR profile aligns with its carboxamide and sulfonamide functionalities, while triazole derivatives exhibit distinct C=S vibrations .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Predicted LogP*
Target Compound 418.5 ~3.2
N-(2-Nitrophenyl)thiophene-2-carboxamide 248.3 ~2.1
Compound 592.6 ~4.8

*Estimated using fragment-based methods. Higher molecular weight and lipophilic groups (e.g., cyclopenta-fused rings) correlate with reduced aqueous solubility.

Biological Activity

N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23_{23}H23_{23}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 893099-26-8

The structure features a thiophene ring, a sulfonamide group, and a carboxamide moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the benzamido and sulfamoyl groups. Common reaction conditions include:

  • Formation of Thiophene : Utilizing methods such as the Paal-Knorr synthesis.
  • Introduction of Functional Groups : Using appropriate amines and sulfonyl chlorides under controlled conditions to ensure high yield and purity.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound may exhibit antiviral activity. For instance, derivatives containing thiophene rings have shown binding affinity to viral proteases, which are crucial for viral replication. A study highlighted that certain spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives had binding energy scores favorable for inhibiting SARS-CoV-2 Mpro enzyme, suggesting potential applications in COVID-19 treatment .

Anticancer Activity

The compound's structural features suggest it may interact with various biological targets involved in cancer progression. Research indicates that sulfonamide derivatives can inhibit specific enzymes and receptors associated with tumor growth. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Compounds containing this group have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. The presence of the thiophene ring may enhance this activity due to its electron-donating characteristics.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by mimicking natural substrates, binding to active sites on enzymes.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Synthesis and characterization of related compounds demonstrated promising antiviral activity against SARS-CoV-2 protease.
Evaluation of sulfonamide derivatives revealed significant anticancer properties through enzyme inhibition mechanisms.
Anti-inflammatory studies showed that compounds with similar structures effectively reduced cytokine levels in vitro.

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